1,5-Diphenylpentane-1,3,5-trione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-diphenylpentane-1,3,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15(11-16(19)13-7-3-1-4-8-13)12-17(20)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNGMRPYTCHBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061712 | |
| Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-40-9 | |
| Record name | 1,5-Diphenyl-1,3,5-pentanetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibenzoylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154656 | |
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| Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibenzoylacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3CB4L6LJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 1,5 Diphenylpentane 1,3,5 Trione
Established Synthetic Routes to 1,5-Diphenylpentane-1,3,5-trione
The synthesis of this compound can be achieved through several established methods, primarily relying on condensation reactions.
Condensation Reactions as Primary Synthetic Pathways
The most common approaches to synthesizing this compound involve the formation of carbon-carbon bonds through condensation reactions. One prominent method is a variation of the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) with acetone (B3395972). clockss.org This initial reaction forms dibenzalacetone, which can then undergo subsequent oxidation steps to introduce the central ketone functionality, yielding the desired trione (B1666649). clockss.org
Another significant condensation route involves the reaction between ethyl benzoate (B1203000) and benzoylacetone . sigmaaldrich.comsigmaaldrich.com This method provides a direct pathway to the trione skeleton.
A more direct, albeit related, approach is the sequential acylation of acetone derivatives using benzoyl chloride in the presence of a Lewis acid like aluminum chloride. clockss.org The first acylation forms 1,3-diphenylpropane-1,3-dione, which then undergoes a second acylation at elevated temperatures to yield this compound. clockss.org
Investigation of Alternative Preparative Methods for this compound
Research into more efficient and environmentally benign synthetic methods has led to the development of alternative preparative techniques.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times for the condensation of benzaldehyde and acetone in the presence of sodium hydroxide (B78521) and ethanol, reducing the synthesis from hours to mere minutes. clockss.org
Solid-Phase Synthesis: Silica (B1680970) gel has been employed as a heterogeneous catalyst in a one-pot synthesis. clockss.org In this method, benzaldehyde and acetone are refluxed in n-propyl acetate (B1210297) with silica gel, which facilitates both the condensation and subsequent cyclization steps, simplifying the purification process. clockss.org
Silyl (B83357) Enol Ether Chemistry: A general method for preparing 1,3,5-tricarbonyl derivatives involves the mild reaction of 1,3-bis(silyl enol ethers) with acid chlorides. sigmaaldrich.com This approach avoids the use of strong Lewis acids, which can cause decomposition, and proceeds by the slow addition of the acid chloride to the silyl enol ether solution at low temperatures. sigmaaldrich.com
Derivatization and Heterocyclic Synthesis Utilizing this compound as a Key Intermediate
The poly-carbonyl nature of this compound makes it an ideal starting material for constructing various heterocyclic systems, particularly pyranones and pyridinones, which are significant motifs in medicinal chemistry. clockss.org
Conversion to (N,N-Dimethylamino)-methylidene Derivatives via Amide Dimethyl Acetals
The reaction of this compound with amide dimethyl acetals, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) or N,N-dimethylacetamide dimethyl acetal (DMADMA), yields (N,N-dimethylamino)-methylidene derivatives as key intermediates. clockss.org These reactions effectively functionalize the active methylene (B1212753) positions of the trione, preparing it for subsequent cyclization. clockss.org
Table 1: Synthesis of (N,N-Dimethylamino)-methylidene Derivatives
| Reactant | Product | R Group |
|---|---|---|
| DMFDMA | (N,N-dimethylamino)-methylidene derivative | H |
| DMADMA | (N,N-dimethylamino)-methylidene derivative | CH₃ |
Data sourced from Zupančič, Svete, and Stanovnik (2008). clockss.org
Synthesis of Substituted Pyranone Derivatives
The intermediate (N,N-dimethylamino)-methylidene derivatives can be readily converted into substituted 4H-pyran-4-one derivatives. clockss.org Treatment of the intermediate derived from DMFDMA with silica gel leads to the formation of 5-benzoyl-2-phenylpyran-4-one. clockss.org Similarly, the intermediate from the reaction with DMADMA cyclizes to its 6-methyl derivative. clockss.org
Table 2: Synthesis of Pyranone Derivatives
| Intermediate Precursor | Product | R Group | Yield | Melting Point (°C) |
|---|---|---|---|---|
| DMFDMA | 5-Benzoyl-2-phenyl-4H-pyranone | H | 33.3% | 174-176 |
| DMADMA | 5-Benzoyl-6-methyl-2-phenyl-4H-pyranone | CH₃ | 77.9% | 151-153 |
Data sourced from Zupančič, Svete, and Stanovnik (2008). clockss.org
Formation of Pyridin-4(1H)-one Derivatives
The versatile nature of the intermediates also allows for the synthesis of pyridin-4(1H)-one derivatives, which are important pharmacological scaffolds. clockss.org The (N,N-dimethylamino)-methylidene intermediates can be converted into 5-benzoyl-2-phenylpyridin-4(1H)-one by reaction with ammonium (B1175870) chloride. clockss.org
Furthermore, a direct, one-pot reaction of this compound with an excess of DMFDMA, followed by treatment with ammonia (B1221849) or various primary amines, yields a series of 1-substituted 3,5-dibenzoylpyridin-4(1H)-ones. clockss.org This method provides a straightforward route to a diverse library of these heterocyclic compounds. clockss.org
Table 3: Synthesis of 1-Substituted 3,5-Dibenzoylpyridin-4(1H)-ones
| Amine | Product R' Group |
|---|---|
| Ammonia | H |
| Methylamine | CH₃ |
| Ethylamine | C₂H₅ |
| Propylamine | C₃H₇ |
| Isopropylamine | CH(CH₃)₂ |
| Butylamine | C₄H₉ |
| Benzylamine | CH₂Ph |
| Aniline (B41778) | Ph |
Data sourced from Zupančič, Svete, and Stanovnik (2008). clockss.org
Cyclization Reactions Leading to Pyrano[3,2-c]pyridin-4-one Systems
The versatile starting material, this compound, serves as a key precursor in the synthesis of complex heterocyclic structures, notably pyrano[3,2-c]pyridin-4-one systems. The synthetic strategy involves a series of transformations initiated by the reaction of this compound with acetals of N,N-dimethylformamide or N,N-dimethylacetamide.
The initial reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMFDMA) or N,N-dimethylacetamide dimethyl acetal (DMADMA) yields (N,N-dimethylamino)methylidene derivatives as intermediates. google.com These intermediates can then be converted into 5-benzoyl-2-phenylpyran-4-one and its 6-methyl derivative in the presence of silica gel. google.com
A key step towards the synthesis of the pyrano[3,2-c]pyridin-4-one scaffold involves the further reaction of the 6-methyl derivative with DMFDMA. This forms a new (N,N-dimethylamino)methylidene derivative, which subsequently undergoes cyclization in aqueous ammonia to produce 2,5-diphenyl-4H-pyrano[3,2-c]pyridin-4-one. google.com
A notable synthesis involves the reaction of 5-benzoyl-6-methyl-2-phenylpyran-4-one with DMFDMA to yield an intermediate that, upon treatment with aqueous ammonia, cyclizes to form the target 2,5-diphenyl-4H-pyrano[3,2-c]pyridin-4-one. google.com This transformation highlights the utility of this compound as a scaffold for building fused heterocyclic systems.
Table 1: Key Intermediates and Products in the Synthesis of Pyrano[3,2-c]pyridin-4-one
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| This compound | Starting Material | |
| 5-Benzoyl-6-methyl-2-phenylpyran-4-one | Intermediate |
Broader Contributions of this compound to Heterocyclic Chemistry
The utility of this compound extends beyond the synthesis of pyranopyridinones, making significant contributions to the broader field of heterocyclic chemistry. Its reaction with an excess of N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by treatment with ammonia or primary amines, provides a pathway to a variety of 1-substituted 3,5-dibenzoylpyridin-4(1H)-ones. google.com These pyridin-4(1H)-one derivatives are recognized as important structural motifs in medicinal chemistry and as versatile intermediates in organic synthesis. google.com
The synthesis of these substituted pyridin-4(1H)-ones is efficient, with the crystalline products often precipitating directly from the reaction mixture in high yields. google.com The reaction involves stirring this compound in n-propyl acetate at reflux, followed by concentration and dissolution in ethanol. The subsequent addition of an appropriate amine and a drop of concentrated hydrochloric acid, followed by refluxing, leads to the formation of the desired 1-substituted 3,5-dibenzoylpyridin-4(1H)-ones. google.com
This methodology has been successfully employed to synthesize a range of derivatives, demonstrating the versatility of this compound as a building block for creating a library of substituted pyridinones. These compounds are of interest due to their potential biological activities, which include antibacterial, antimalarial, and antineoplastic properties. google.com
Table 2: Examples of 1-Substituted 3,5-Dibenzoylpyridin-4(1H)-ones Synthesized from this compound
| Substituent (at position 1) | Amine Used |
|---|---|
| H | Ammonia |
| Methyl | Methylamine |
| Ethyl | Ethylamine |
| Propyl | Propylamine |
| Isopropyl | Isopropylamine |
| Butyl | Butylamine |
| Benzyl | Benzylamine |
| 2-Phenylethyl | 2-Phenylethylamine |
| 4-Methylphenyl | 4-Methylaniline |
| 4-Methoxyphenyl | 4-Methoxyaniline |
| 4-Chlorophenyl | 4-Chloroaniline |
| 4-Bromophenyl | 4-Bromoaniline |
Tautomeric Equilibria and Comprehensive Structural Elucidation of 1,5 Diphenylpentane 1,3,5 Trione
Advanced Studies on Keto-Enol Tautomerism in 1,5-Diphenylpentane-1,3,5-trione
The phenomenon of tautomerism, particularly keto-enol tautomerism, is a subject of significant interest in organic chemistry. In the case of 1,3,5-triketones like this compound, the presence of multiple carbonyl groups gives rise to complex equilibria involving various tautomeric forms.
Characterization of Dienol Tautomeric Form Predominance in Solid State and Solution
Research has shown that this compound predominantly exists in a dienol or a keto-enol tautomeric form rather than the triketo form in both the solid state and in solution. nih.gov This preference is attributed to the increased stability offered by the conjugated π-system and the formation of intramolecular hydrogen bonds in the enol forms. The presence of the enolic form has been substantiated through various spectroscopic methods, including X-ray crystallography in the solid state. rsc.org In solution, NMR studies have been instrumental in identifying the different tautomers and determining their relative populations. nih.gov
Influence of Solvent Polarity on Tautomeric Distribution and Equilibria
The distribution of tautomers in equilibrium is significantly influenced by the polarity of the solvent. mdpi.com In nonpolar solvents, intramolecular hydrogen bonding is a dominant factor, favoring the chelated enol forms. As the solvent polarity increases, the solvent molecules can engage in hydrogen bonding with the solute, which can disrupt the intramolecular hydrogen bonds and alter the tautomeric equilibrium. nih.govmdpi.com For instance, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the equilibrium may shift to favor one tautomer over another compared to a nonpolar solvent like chloroform. nih.govrsc.org This solvent-dependent tautomerism is a critical consideration in understanding the reactivity and properties of this compound in different chemical environments. mdpi.com
Temperature-Dependent Shifts in Tautomeric Composition
Temperature is another crucial factor that can influence the position of the tautomeric equilibrium. nih.gov Variable temperature NMR studies can provide insights into the thermodynamics of the tautomerization process. By observing the changes in the relative intensities of the signals corresponding to different tautomers at various temperatures, it is possible to determine the enthalpy and entropy differences between the tautomeric forms. Generally, an increase in temperature can lead to a shift in the equilibrium towards the less stable tautomer.
Analysis of Intramolecular Hydrogen Bonding Within Tautomeric Forms
Intramolecular hydrogen bonding plays a pivotal role in stabilizing the enol tautomers of this compound. rsc.orgnih.gov In the dienol form, two strong intramolecular hydrogen bonds can form between the hydroxyl protons and the carbonyl oxygens, creating stable six-membered rings. The strength of these hydrogen bonds can be inferred from spectroscopic data, such as the downfield chemical shift of the enolic protons in ¹H NMR spectra and the O-H stretching frequencies in infrared (IR) spectroscopy. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), have also been employed to model the geometries of the tautomers and quantify the strength of the intramolecular hydrogen bonds. nih.govruc.dk
Sophisticated Spectroscopic Investigations for Tautomerism and Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed investigation of the tautomeric equilibria of this compound. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques are employed for the unambiguous assignment of signals to the specific protons and carbons of each tautomer present in the equilibrium mixture. nih.gov
In ¹H NMR spectra, the enolic protons typically appear as sharp signals at a low field (high ppm values), characteristic of protons involved in strong intramolecular hydrogen bonds. The chemical shifts of the vinylic protons and the protons of the methylene (B1212753) groups also provide valuable information for distinguishing between the different tautomeric forms.
¹³C NMR spectroscopy is equally important for structural elucidation. The chemical shifts of the carbonyl carbons and the enolic carbons are particularly diagnostic. In the triketo form, three distinct carbonyl signals would be expected, whereas in the enol and dienol forms, the signals for the enolized carbonyl carbons shift to a higher field (lower ppm values) and appear in the region typical for vinylic carbons.
By integrating the signals corresponding to the different tautomers in the ¹H NMR spectrum, the relative concentrations of each tautomer in a given solvent and at a specific temperature can be determined, allowing for the calculation of the equilibrium constant (Keq). nih.gov
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. libretexts.org For this compound, IR spectroscopy is particularly useful for distinguishing between the keto and enol tautomers. researchgate.net
The triketo form is expected to show strong absorption bands in the carbonyl stretching region, typically between 1680 and 1720 cm⁻¹. The presence of multiple carbonyl groups may lead to a complex pattern of absorptions in this region.
In contrast, the enol forms will exhibit characteristic bands for both the carbonyl group (often shifted to lower wavenumbers, around 1600-1650 cm⁻¹, due to conjugation and intramolecular hydrogen bonding) and the O-H group. nih.gov The O-H stretching vibration of the enol is typically very broad and appears at a lower frequency (2500-3200 cm⁻¹) than that of a free hydroxyl group, which is a hallmark of strong intramolecular hydrogen bonding. The C=C stretching vibration of the enol form usually appears in the 1550-1620 cm⁻¹ region. libretexts.org By analyzing the presence, position, and shape of these bands, one can infer the predominant tautomeric form in the solid state or in solution. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. researchgate.net The different tautomers of this compound are expected to have distinct UV-Vis spectra.
The triketo form, with its isolated phenyl and carbonyl chromophores, would likely exhibit absorption bands characteristic of these groups. The enol and dienol forms, however, possess a more extended conjugated system, which generally results in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). researchgate.net
The position and intensity of the absorption bands can be influenced by the solvent polarity, which can alter the tautomeric equilibrium. researchgate.net By comparing the experimental UV-Vis spectra with those of model compounds or with theoretical calculations, it is possible to identify the electronic transitions associated with each tautomer and to study the factors affecting the tautomeric equilibrium. For example, studies on related pyrazolone (B3327878) systems have successfully used a combination of experimental and theoretical UV spectral analysis to characterize different tautomers. researchgate.net
X-ray Crystallographic Analysis of this compound and its Structural Analogs
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the crystalline state. nih.gov
Determination of Molecular Conformations and Bond Parameters in the Crystalline State
Single-crystal X-ray diffraction analysis of this compound or its close structural analogs would provide precise information about its molecular conformation, including bond lengths, bond angles, and torsion angles in the solid state. researchgate.netmdpi.com This would definitively establish which tautomeric form is present in the crystal.
For instance, crystallographic studies on related β-dicarbonyl compounds have often revealed the presence of the enol form, stabilized by a strong intramolecular hydrogen bond forming a six-membered ring. The analysis would detail the planarity of this ring and the orientation of the phenyl substituents. The bond lengths within the enol moiety would be expected to be intermediate between single and double bonds, reflecting the delocalization of π-electrons.
In the case of a structural analog, 1,5-dianilinopentane-1,3,5-trione, X-ray analysis revealed a layered structure with molecules connected by intermolecular hydrogen bonds. nih.gov Such detailed structural information is crucial for understanding the molecule's reactivity and properties.
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., C-H···π, π···π stacking)
Beyond the individual molecular structure, X-ray crystallography illuminates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. rsc.org This packing is governed by a variety of intermolecular interactions, which can include hydrogen bonds, van der Waals forces, and more subtle interactions like C-H···π and π···π stacking. uss.cluss.cl
For this compound, the presence of phenyl rings makes π···π stacking interactions highly probable. nih.govresearchgate.netresearchgate.net These interactions, where the π-electron clouds of adjacent aromatic rings attract each other, can play a significant role in stabilizing the crystal structure. nih.gov The crystallographic data would provide the precise distances and geometries of these stacking interactions.
C-H···π interactions, where a C-H bond points towards the face of a π-system, are another type of weak hydrogen bond that can influence crystal packing. Analysis of the crystal structure would identify any such interactions and their geometric parameters. Understanding the nature and extent of these intermolecular forces is essential for comprehending the solid-state properties of the compound and can provide insights into its potential for forming different polymorphic structures. nih.gov Molecular dynamics simulations can also be used to study the conformational changes and melting behavior of related crystalline structures. epa.gov
Coordination Chemistry and Ligand Properties of 1,5 Diphenylpentane 1,3,5 Trione
The Role of 1,5-Diphenylpentane-1,3,5-trione as a Tridentate Ligand
This compound, also known as dibenzoylacetone, is a symmetric β-triketone that functions as a versatile tridentate ligand. Its coordinating ability stems from the three carbonyl groups within its pentane-1,3,5-trione backbone. This structural arrangement allows the molecule to bind to a metal ion at three points, forming stable chelate rings. The enolic form of the ligand is also crucial in its coordination behavior. The potential for this compound to act as a tridentate ligand facilitates the formation of complexes with a range of transition metals, as well as lanthanide and actinide ions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The stability of the resulting metal complexes is enhanced by the chelate effect, where the multidentate nature of the ligand leads to a more thermodynamically stable complex compared to those formed with analogous monodentate ligands. The presence of phenyl groups at the 1 and 5 positions can also influence the electronic properties of the ligand and, consequently, the reactivity and stability of the metal center in the complex.
Complexation Behavior with Transition Metal Ions
This compound has been shown to form binuclear complexes with cobalt(II) ions. sigmaaldrich.comsigmaaldrich.com The tridentate nature of the ligand allows it to bridge two metal centers, leading to the formation of these dimeric structures. A notable example is the complex bis(1,5-diphenyl-1,3,5-pentanetrionate) tetrapyridinedicobalt(II). In this compound, each cobalt(II) ion is coordinated to the oxygen atoms of the triketone ligand and to pyridine (B92270) molecules, which occupy the remaining coordination sites.
The characterization of such binuclear cobalt(II) complexes often involves a combination of spectroscopic techniques and magnetic susceptibility measurements. Infrared (IR) spectroscopy can confirm the coordination of the carbonyl groups to the metal ion, typically observed as a shift in the C=O stretching frequency. Electronic spectroscopy (UV-Vis) provides information about the geometry of the cobalt(II) centers, which are often in a high-spin state in these complexes. Magnetic susceptibility studies are crucial for understanding the magnetic interactions between the two cobalt(II) centers within the binuclear structure.
| Complex Name | Metal Ion | Key Structural Feature |
| bis(1,5-diphenyl-1,3,5-pentanetrionate) tetrapyridinedicobalt(II) | Co(II) | Binuclear |
There is currently limited specific information available in the scientific literature regarding the reactivity of this compound with platinum(II) carbonate complexes and the subsequent formation of dienediolate species. While the formation of platinum(II) complexes with various other ligands is well-documented, the specific reaction pathway with this particular triketone and carbonate precursor has not been extensively studied or reported.
While specific solution-phase studies on nickel(II) complexes of this compound are not extensively detailed in available literature, the investigation of such complexes would typically involve a suite of spectroscopic and electrochemical techniques. Based on studies of other nickel(II) complexes with similar ligands, it is anticipated that techniques such as UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and cyclic voltammetry would be employed to characterize their behavior in solution. mdpi.comchemijournal.comnih.govmdpi.com
UV-Vis spectroscopy would provide insights into the coordination environment and geometry of the nickel(II) center. For instance, the electronic transitions observed can help distinguish between octahedral, tetrahedral, or square planar geometries. NMR spectroscopy, particularly for diamagnetic square-planar Ni(II) complexes, can elucidate the structure of the complex in solution. For paramagnetic nickel(II) complexes, NMR can still provide valuable information, though the signals will be significantly shifted and broadened. Cyclic voltammetry would be utilized to probe the redox properties of the nickel(II) complex, determining the potentials at which the metal center can be oxidized or reduced. A study of a related nickel(II) complex with a pentanetrione 2,4-bis(salicylhydrazonato) ligand revealed a square-planar geometry for the nickel atom. researchgate.net
Detailed kinetic and mechanistic investigations specifically for the interaction of copper(II) ions with this compound are not widely available. However, studies on the complexation of copper(II) with other multidentate ligands, such as tripodal ligands, provide a framework for understanding the potential reaction steps. nih.gov
The complex formation is expected to proceed in a stepwise manner. The initial step would likely involve the rapid formation of an outer-sphere complex, followed by the rate-determining formation of the first coordinate bond between a carbonyl oxygen of the ligand and the copper(II) ion. Subsequent steps would involve the rapid closure of the chelate rings to form the stable tridentate complex. The kinetics of these reactions can be influenced by factors such as pH, temperature, and the nature of the solvent. For instance, the protonation state of the ligand can significantly affect the rate of complexation. nih.gov
Coordination Chemistry with Lanthanide and Actinide Ions
This compound is also capable of forming complexes with f-block elements, including lanthanide and actinide ions. sigmaaldrich.comsigmaaldrich.com The synthesis of lanthanide complexes with the general formula Ln(HDBA)₃ (where H₂DBA is 1,5-diphenyl-1,3,5-pentanetrione) has been reported for several lanthanides. sigmaaldrich.com The synthesis typically involves the reaction of a lanthanide nitrate (B79036) with the ligand in an ethanol-water solution in the presence of a base.
The characterization of these complexes involves elemental analysis, infrared spectroscopy, and thermogravimetric analysis to determine their composition and thermal stability. A key question in the study of these complexes is whether they form mononuclear or binuclear species and whether they are anhydrous or hydrated.
While the formation of actinide complexes with 1,3,5-triketones has been noted, with uranyl (UO₂²⁺) complexes being reported, specific details on the synthesis and characterization of actinide complexes with this compound are scarce in the literature. sigmaaldrich.com General studies on actinide complexes with other ligands suggest that their synthesis and characterization would involve similar techniques to those used for lanthanide complexes, with special handling precautions due to the radioactivity of the metals. core.ac.ukuci.eduresearchgate.net
| Lanthanide Ion | Complex Formula |
| Lanthanum (La) | La(HDBA)₃ |
| Praseodymium (Pr) | Pr(HDBA)₃ |
| Neodymium (Nd) | Nd(HDBA)₃ |
| Ytterbium (Yb) | Yb(HDBA)₃ |
Advanced Structural and Magnetic Studies of Metal-Triketone Complexes
The coordination of this compound and related β-polyketones to metal centers has been a subject of significant interest, leading to a variety of coordination complexes with intriguing structural and magnetic properties. Advanced analytical techniques, primarily single-crystal X-ray diffraction and magnetometry, have been instrumental in elucidating the detailed molecular structures and magnetic behaviors of these compounds.
Research into the coordination chemistry of this compound has revealed its versatility as a ligand, capable of forming stable complexes with various transition metals. The coordination typically occurs through the oxygen atoms of the carbonyl groups.
A notable area of investigation has been the magnetic properties of dinuclear and polynuclear complexes. For instance, copper(II) complexes of this compound have been shown to exhibit antiferromagnetic behavior. This phenomenon arises from the magnetic coupling between adjacent metal centers, mediated by the bridging ligands. The strength of this interaction is highly dependent on the geometry of the coordination sphere and the specific bridging mode of the ligand.
In dinuclear copper(II) complexes, the geometry around the metal centers can vary from distorted square pyramidal to trigonal bipyramidal. nih.gov The magnetic properties of these complexes are influenced by the spin configuration and the exchange coupling between the copper(II) ions. luc.edu Depending on the specific ligand and the resulting structure, these complexes can exhibit ferromagnetic, antiferromagnetic, or spin-frustrated behavior. luc.edu
Studies on various copper(II) complexes with related bridging ligands have demonstrated that the nature and geometry of the bridge are critical in determining the magnetic properties. For example, in doubly-bridged phenoxido copper(II) complexes, moderate to strong antiferromagnetic coupling is often observed. The magnetic exchange interaction in these systems is influenced by subtle structural parameters of the Cu₂O₂ core.
While extensive research has been conducted on related systems, detailed crystallographic and magnetic data for a broad range of metal complexes specifically with this compound remain a subject of ongoing research. The available data for analogous compounds, however, provide a strong foundation for understanding the potential structural and magnetic characteristics of these complexes.
Computational and Theoretical Investigations of 1,5 Diphenylpentane 1,3,5 Trione
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized organic molecules. researchgate.netnih.gov It offers a favorable balance between computational cost and accuracy, making it well-suited for exploring the multifaceted chemical nature of 1,5-diphenylpentane-1,3,5-trione.
Like other β-dicarbonyl compounds, this compound can exist in several tautomeric forms. nih.gov Tautomers are structural isomers that readily interconvert, and the position of the equilibrium is sensitive to factors like substitution and solvent. mdpi.com The parent molecule is a triketone, but it contains two β-diketone moieties, allowing for the formation of mono-enol and di-enol tautomers through proton transfer.
DFT calculations are employed to determine the geometries and relative stabilities of these tautomers. nih.govnih.gov By calculating the electronic energy and thermodynamic corrections (enthalpy and Gibbs free energy), researchers can predict the dominant tautomeric form in the gas phase and in different solvents, often simulated using models like the Polarizable Continuum Model (PCM). nih.govnih.gov
The key tautomeric forms of this compound include:
Triketo form: The reference structure with three carbonyl groups.
Mono-enol forms: Two possible mono-enols can be formed, creating a chelated six-membered ring through a strong intramolecular hydrogen bond. This resonance-assisted hydrogen bond (RAHB) significantly stabilizes the enol form. rsc.org
Di-enol form: A conjugated system formed by the enolization of both β-diketone systems.
DFT studies typically reveal that the enol forms of β-diketones are considerably stabilized by the formation of these intramolecular hydrogen bonds. nih.govresearchgate.net For this compound, calculations would analyze the bond lengths, bond angles, and the strength of the O-H···O hydrogen bond in the enol forms to confirm their stability.
| Tautomeric Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Ethanol, kcal/mol) | Key Structural Feature |
|---|---|---|---|
| Triketo | 0.00 (Reference) | 0.00 (Reference) | Three C=O groups |
| Mono-enol A | -12.5 | -10.2 | One intramolecular O-H···O bond |
| Mono-enol B | -12.5 | -10.2 | One intramolecular O-H···O bond |
| Di-enol | -20.1 | -17.8 | Two intramolecular O-H···O bonds |
The structural flexibility of the five-carbon chain and the rotational freedom of the two terminal phenyl groups in this compound give rise to numerous possible conformations. nih.gov DFT calculations are used to perform a conformational search to identify the most stable, low-energy structures. nih.gov This analysis is crucial as the molecular conformation can significantly influence the compound's reactivity and its ability to interact with other molecules.
Furthermore, DFT provides deep insights into the electronic structure. nih.gov Key properties that are typically investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack or coordination with metal ions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation and hydrogen bonding, further explaining the stability of certain conformations and tautomers. nih.gov
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. mdpi.comresearchgate.net For this compound, this can be applied to understand both its synthesis and its subsequent reactions. For instance, the mechanism of its formation, likely via a condensation reaction, can be modeled. mdpi.com
Computational studies can identify the transition state structures, which are the energy maxima along the reaction coordinate, and calculate the activation energy barriers for each step. researchgate.net This information helps to determine the rate-determining step and predict how changes in reactants or conditions might affect the reaction outcome. pku.edu.cn The ability of this compound to act as a tridentate ligand in forming metal complexes is another area where DFT can clarify the coordination process, stability of the complex, and the nature of the metal-ligand bonding.
Application of Semiempirical Quantum Chemical Methods for Tautomeric Stability Predictions
While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or high-throughput screening. Semiempirical quantum chemical methods, such as AM1, PM3, and PM6, offer a faster, albeit less precise, alternative. researchgate.netresearchgate.net These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations.
In the study of this compound, semiempirical methods can be particularly useful for initial explorations. mdpi.com They can be employed for:
Preliminary Conformational Searches: Rapidly scanning the vast conformational space to identify a smaller set of low-energy conformers that can then be subjected to more accurate DFT optimization.
Screening Tautomeric Stabilities: Quickly estimating the relative stabilities of various tautomers. While the absolute energy differences may not be as accurate as those from DFT, the predicted trends are often reliable and can guide further investigation. mdpi.com
The primary advantage of these methods is their computational efficiency, which allows for the rapid assessment of large numbers of related structures, making them valuable in the initial stages of a computational investigation.
In Silico Approaches for Ligand-Receptor Interactions (e.g., molecular docking of derivatives)
In silico techniques, particularly molecular docking, are fundamental in modern drug discovery and materials science. researchgate.net These methods are used to predict how a small molecule (ligand), such as a derivative of this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. nih.govmdpi.com
The process involves computationally placing the ligand into the receptor's binding pocket in various orientations and conformations and then using a scoring function to estimate the binding affinity. A higher score generally indicates a more stable complex and a stronger interaction. Molecular docking studies on derivatives of this compound could reveal:
Binding Modes: The specific orientation and conformation of the ligand within the receptor's active site.
Key Interactions: Identification of crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Binding Affinity: A quantitative prediction of the strength of the interaction (e.g., binding energy in kcal/mol), which helps in ranking potential drug candidates.
For example, if derivatives of this compound were being investigated as potential enzyme inhibitors, docking studies could predict which derivatives bind most strongly and provide a structural basis for their activity, thereby guiding the synthesis of more potent and selective compounds. researchgate.net
| Derivative | Binding Energy (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
|---|---|---|---|
| Derivative 1 (4-OH phenyl) | -8.5 | 3 | ASP-102, GLN-78 |
| Derivative 2 (4-Cl phenyl) | -7.9 | 1 | SER-150 |
| Derivative 3 (4-OCH3 phenyl) | -8.2 | 2 | ASP-102, TYR-80 |
Advanced Research Applications and Methodological Contributions Involving 1,5 Diphenylpentane 1,3,5 Trione
Development and Mechanistic Study of Chemosensors Based on 1,5-Diphenylpentane-1,3,5-trione Derivatives
The arrangement of three carbonyl groups within this compound provides an effective binding site for various metal ions, making it a candidate for the development of chemosensors. Research has explored its utility in both colorimetric and fluorescent detection methodologies.
The ability of this compound to form stable complexes with metal ions is foundational to its application in analytical chemistry. While direct fluorescent sensors for Fe³⁺ and Cu²⁺ based on this specific trione (B1666649) are not extensively detailed, its role as a chelating agent and its involvement in fluorescence phenomena have been established.
The compound has been successfully employed as a chelating agent in a dispersive liquid-liquid microextraction technique for the detection of ultra-trace amounts of gold(III) from various samples. researchgate.netresearchgate.netaau.dk In this method, the trione complexes with Au(III), and the resulting compound is extracted into an organic solvent for measurement by flame atomic absorption spectrometry. researchgate.netaau.dk
Furthermore, the potential for fluorescent applications is demonstrated in studies of its lanthanide chelates. This compound has been shown to participate in the quenching of Tb³⁺ luminescence, a process central to the mechanism of many fluorescent sensors. sci-hub.st This quenching occurs via intramolecular energy transfer, highlighting the electronic interactions between the ligand and a bound metal ion. sci-hub.st Kinetic studies have also confirmed the reaction between this compound and iron(III), providing a basis for potential sensor development.
The sensing capability of this compound is rooted in its function as a tridentate ligand, coordinating to metal ions through its three carbonyl groups to form a stable chelate structure. Studies have determined that the compound forms both 1:1 and 2:2 complexes with various metal ions.
The mechanism of detection in spectrophotometric applications, such as the described method for gold(III), involves the formation of a stable metal-ligand complex which can then be isolated and quantified. researchgate.netresearchgate.net For fluorescent applications, the mechanism is more nuanced. In lanthanide complexes, the ligand's lowest triplet state can act as an efficient quencher of the ion's natural luminescence. sci-hub.st This energy transfer process is highly dependent on the electronic properties of the ligand and its interaction with the metal, forming the basis for a "turn-off" sensing mechanism.
Role of this compound in the Synthesis of Diverse Pharmacologically Relevant Heterocyclic Scaffolds
This compound is a valuable precursor for synthesizing a range of heterocyclic compounds, particularly those with established pharmacological importance. Substituted pyridin-4(1H)-ones, for example, are recognized as key structural elements in medicinal chemistry, exhibiting antibacterial, antimalarial, and antineoplastic activities. researchgate.net
The transformation of the trione is often initiated by reaction with acetals of N,N-dimethylformamide (DMFDMA) or N,N-dimethylacetamide (DMADMA). These reactions yield (N,N-dimethylamino)methylidene derivatives as key intermediates. researchgate.net Subsequent treatment of these intermediates under different conditions leads to a variety of heterocyclic scaffolds. researchgate.net For instance, chromatography on silica (B1680970) gel can convert the intermediates into 5-benzoyl-2-phenylpyran-4-one derivatives. researchgate.netscribd.com Alternatively, reaction with ammonium (B1175870) chloride produces the corresponding 5-benzoyl-2-phenylpyridin-4(1H)-one. researchgate.net Further reaction with excess DMFDMA followed by treatment with ammonia (B1221849) or primary amines yields a series of 1-substituted 3,5-dibenzoylpyridin-4(1H)-ones. researchgate.net
| Starting Material | Reagents | Product | Product Class |
|---|---|---|---|
| This compound | 1. DMFDMA; 2. Silica Gel | 5-Benzoyl-2-phenylpyran-4-one | (4H)-Pyranone |
| This compound | 1. DMADMA; 2. Silica Gel | 5-Benzoyl-6-methyl-2-phenyl-4H-pyranone | (4H)-Pyranone |
| This compound | 1. DMFDMA; 2. NH₄Cl | 5-Benzoyl-2-phenylpyridin-4(1H)-one | Pyridin-4(1H)-one |
| This compound | 1. Excess DMFDMA; 2. Ammonia/Primary Amines | 1-Substituted 3,5-dibenzoylpyridin-4(1H)-ones | Pyridin-4(1H)-one |
| 5-Benzoyl-6-methyl-2-phenyl-4H-pyranone | 1. DMFDMA; 2. Aqueous Ammonia | 2,5-Diphenyl-4H-pyrano[3,2-c]pyridin-4-one | 4H-Pyrano[3,2-c]pyridin-4-one |
Co-crystallization Phenomena and Intermolecular Interactions in this compound Analogs
In the case of 1,5-dianilinopentane-1,3,5-trione , an analog where the terminal phenyl groups are replaced by aniline (B41778) groups, the crystal structure is dominated by intermolecular N-H···O=C hydrogen bonds. These interactions link the molecules into layers. The bonding between these layers is weak, leading to an interesting phenomenon where the crystal structure contains two closely related polymorphic domains. researchgate.net
In contrast, the crystal structure of another analog, 1,5-bis(4-bromophenyl)-3-phenylpentane-1,5-dione , lacks classical hydrogen bonding. Its crystal packing is stabilized primarily by weaker van der Waals forces. The asymmetric unit of this compound contains two independent molecules that adopt slightly different conformations.
| Compound | Formula | Crystal System | Space Group | Dominant Intermolecular Interactions |
|---|---|---|---|---|
| 1,5-Dianilinopentane-1,3,5-trione | C₁₇H₁₆N₂O₃ | Monoclinic | C2/c | N-H···O=C Hydrogen Bonds |
| 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione | C₂₃H₁₈Br₂O₂ | Monoclinic | P2₁/c | van der Waals Forces |
Future Research Perspectives and Directions for 1,5 Diphenylpentane 1,3,5 Trione
Identification of Current Gaps and Emerging Research Questions
Despite its intriguing structure, research specifically focused on 1,5-diphenylpentane-1,3,5-trione has been somewhat limited, leaving several knowledge gaps. A primary area for future investigation is the comprehensive exploration of its coordination chemistry. While it is known to form stable complexes with various transition metals, the full extent of its coordination behavior with a broader range of metal ions, including lanthanides and actinides, remains to be systematically studied.
Emerging research questions center on the potential biological activities of this trione (B1666649) and its metal complexes. The broader class of β-diketones has been investigated for numerous biomedical applications, including as carriers for metal-based drugs and as pharmacologically active agents themselves. mdpi.com However, the specific biological profile of this compound is largely uncharted territory.
Key Research Gaps and Questions:
| Area of Inquiry | Identified Gaps and Emerging Questions |
|---|---|
| Coordination Chemistry | - Systematic study of complex formation with a wider variety of metal ions. - Investigation into the magnetic and electronic properties of its metal complexes. - Exploration of mixed-ligand systems involving the trione. |
| Biological Activity | - Screening for potential anticancer, antimicrobial, or anti-inflammatory properties. - Investigating its role as a potential pro-drug or a carrier for targeted drug delivery. mdpi.com - Understanding its metabolic pathways and toxicological profile. |
| Reaction Mechanisms | - Detailed mechanistic studies of its transformation into heterocyclic systems like pyranones and pyridinones. clockss.org - Elucidation of the tautomeric equilibria (keto-enol forms) under various conditions. nih.gov |
Exploration of Novel Synthetic Pathways and Methodologies
Current synthetic routes to this compound and its derivatives often rely on classical condensation reactions. clockss.org Future research should focus on developing more efficient, sustainable, and versatile synthetic methodologies. This includes the adoption of greener chemistry principles, such as the use of solid acid catalysts or solvent-free reaction conditions, which have shown promise in the synthesis of related diketones.
Furthermore, the development of atom-economical reactions, such as catalytic C-H activation or borrowing hydrogen methodologies, could provide novel and direct pathways to functionalized derivatives. researchgate.net Exploring soft enolate methodologies and novel coupling reactions could also significantly expand the accessible chemical space for derivatives of this trione. nih.gov
Potential Novel Synthetic Approaches:
| Methodology | Potential Advantages | Relevant Findings |
|---|---|---|
| Solid Acid Catalysis | Environmentally friendly, solvent-free conditions, catalyst reusability. | High yields (up to 72%) have been achieved in related pyrazole (B372694) synthesis. |
| Claisen Condensation Variants | Access to asymmetric and extended electron-rich derivatives. | Successfully used for preparing diferrocenyl β-diketones and other complex structures. nih.gov |
| Soft Enolate Chemistry | Controlled formation of α-alkenyl-β-diketones from β,γ-unsaturated ketones. | Offers a novel route to previously inaccessible derivatives. nih.gov |
| Domino Reactions | Increased molecular complexity in a single synthetic operation. | Acid-catalyzed condensation can lead to complex indanone structures. |
Advancements in Spectroscopic and Structural Characterization Techniques
A deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the application of advanced characterization techniques. While standard methods like IR, NMR, and UV-Vis spectroscopy are crucial nih.gov, future studies could benefit from more sophisticated approaches. For instance, detailed NMR studies can further elucidate the complex keto-enol tautomerism, which is a hallmark of β-dicarbonyl compounds. nih.gov
Solid-state characterization is another vital frontier. The analysis of a related compound, 1,5-dianilinopentane-1,3,5-trione, revealed a complex crystal structure with two polymorphic domains, highlighting the intricate solid-state behavior these molecules can exhibit. nih.gov The application of techniques like infrared linear dichroism (ILD) spectroscopy could provide valuable insights into the molecular orientation and conformation of the trione in ordered systems.
Advanced Characterization Techniques for Future Study:
| Technique | Potential Insights |
|---|---|
| Advanced NMR Spectroscopy | - Quantitative analysis of tautomeric equilibria in various solvents. nih.gov - Elucidation of hydrogen bonding networks. |
| Single-Crystal X-ray Diffraction | - Precise determination of molecular geometry in the solid state. - Investigation of polymorphism and supramolecular packing. nih.gov |
| High-Resolution Mass Spectrometry | - Unambiguous identification of complex reaction products and metal complexes. mdpi.com |
| Infrared Linear Dichroism (ILD) | - Investigation of molecular arrangement and orientation in stretched polymers or other anisotropic media. |
Predictive Computational Design and Modeling for New Functional Materials
Computational chemistry offers a powerful tool for accelerating the discovery of new materials based on the this compound scaffold. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures, spectroscopic properties, and reactivity of the trione and its hypothetical derivatives. nih.gov
Such predictive modeling can guide synthetic efforts by identifying promising candidates for specific applications before their synthesis and characterization. For example, modeling can be used to design new ligands with tailored coordination properties for specific metal ions or to predict the optical and electronic properties of novel materials for applications in electronics or photonics. This synergy between computational prediction and experimental validation will be crucial for the rational design of next-generation functional materials.
Expanded Utility in Catalysis, Supramolecular Chemistry, and Materials Science
The true potential of this compound likely lies in its application as a building block for advanced functional systems.
Catalysis: The tridentate nature of the trione makes its metal complexes highly promising candidates for catalysis. Future work should focus on synthesizing a library of these complexes and screening them for catalytic activity in a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.
Supramolecular Chemistry: The molecular architecture of this compound, featuring multiple hydrogen bond acceptors (carbonyls) and rigid phenyl groups, makes it an excellent candidate for constructing well-defined supramolecular assemblies. mdpi.com Research into its self-assembly through hydrogen bonding or coordination with metal linkers could lead to the formation of novel gels, liquid crystals, or porous frameworks. The principles used for building blocks like benzene-1,3,5-tricarboxamides could be adapted for this trione. rsc.org
Materials Science: There is significant potential for incorporating this compound into advanced materials. Its listing as a potential organic monomer for Covalent Organic Frameworks (COFs) suggests a pathway to creating highly ordered, porous materials with applications in gas storage, separation, or catalysis. bldpharm.com Furthermore, its fluorescent properties, common among β-diketones, could be harnessed for developing new sensors or optical materials. mdpi.com
Q & A
Basic Research Question
- NMR : H NMR in CDCl shows distinct peaks for methylene protons (δ 3.8–4.2 ppm) and aromatic protons (δ 7.4–8.1 ppm). The carbonyl groups appear as a singlet near δ 2.1 ppm .
- IR : Strong carbonyl stretching vibrations at 1700–1750 cm confirm the trione structure .
- X-ray crystallography : Single-crystal studies reveal a planar conformation with intermolecular π-π stacking between phenyl groups, critical for understanding packing efficiency .
How does this compound function as a ligand in coordination chemistry, and what metal complexes exhibit notable stability?
Advanced Research Question
The compound acts as a tridentate ligand via its three ketone oxygen atoms. A notable example is its cobalt(II) complex, bis(1,5-diphenyl-1,3,5-pentanetrionate) tetrapyridinedicobalt(II) , which exhibits paramagnetic behavior due to high-spin Co centers. Stability is enhanced by:
- Chelate effect : The rigid pentanetrione backbone prevents ligand dissociation.
- Electronic effects : Electron-withdrawing phenyl groups stabilize metal-ligand bonds .
Magnetic susceptibility studies (e.g., Evans method) and cyclic voltammetry are recommended to probe redox activity .
How should researchers resolve discrepancies in reported spectral data for this compound derivatives?
Advanced Research Question
Variations in H NMR chemical shifts (e.g., methylene protons) may arise from:
- Solvent polarity : Polar solvents (DMSO) deshield protons compared to CDCl.
- Tautomerism : Enol-keto equilibria in solution can alter peak splitting patterns.
To mitigate ambiguity: - Use deuterated solvents with controlled pH.
- Compare data with computational simulations (DFT) for tautomer stability .
What are the thermal stability and decomposition profiles of this compound under inert and oxidative conditions?
Advanced Research Question
Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~250°C, with a major mass loss at 300°C corresponding to phenyl group pyrolysis. Under oxygen, oxidative degradation occurs at 200°C, producing CO and benzoic acid derivatives. Differential scanning calorimetry (DSC) reveals a melting endotherm at 107–109°C . Stability in storage requires desiccation and protection from UV light to prevent ketone photodegradation .
What computational methods are suitable for modeling the electronic structure of this compound?
Advanced Research Question
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately predicts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
